![molecular formula C36H60O7 B191329 Ginsenoside Rh3 CAS No. 105558-26-7](/img/structure/B191329.png)
Ginsenoside Rh3
Overview
Description
Ginsenoside Rh3 is a metabolite of ginsenoside Rg5, isolated from Panax ginseng . It is known for its pharmacological benefits and is used as a reference standard in the determination of ginsenoside Rg5 in Korean red ginseng .
Synthesis Analysis
The biosynthesis of ginsenosides, including Rh3, involves key enzymes, especially glycosyltransferases (GTs). The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production .
Molecular Structure Analysis
This compound has a molecular formula of C36H60O7 and a molecular weight of 604.86 . It is a steroid glycoside with diverse biological activities .
Chemical Reactions Analysis
A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Rh3, was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .
Physical And Chemical Properties Analysis
This compound has low solubility and poor stability, as well as a short half-life, easy elimination, and degradation . These physical and chemical properties have limited its clinical applications.
Scientific Research Applications
Anti-Inflammatory Effects
Ginsenoside Rh3 has demonstrated significant anti-inflammatory effects. A study by Lee et al. (2015) found that Rh3 inhibits expressions of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in microglia, suggesting an anti-inflammatory role. This effect is modulated through AMPK and downstream signaling pathways (Lee et al., 2015).
Ulcerative Colitis Treatment
Ginsenoside Rh2, a related compound, has been studied for its therapeutic effects on ulcerative colitis. Chen et al. (2021) showed that Rh2 alleviates symptoms of dextran sodium sulfate-induced colitis, suggesting a role in treating ulcerative colitis. This effect is linked to the downregulation of the STAT3/miR-214 levels (Chen et al., 2021).
Neuroprotection and Memory Enhancement
Rh3 has been associated with neuroprotective effects. Kim et al. (2013) found that ginsenosides Rg5 and Rh3 can protect against memory deficits in mice, suggesting potential applications in neurodegenerative diseases. These compounds also inhibit acetylcholinesterase activity, indicating a mechanism for memory protection (Kim et al., 2013).
Cancer Therapy
Several studies have explored the role of ginsenosides in cancer therapy. For instance, Li et al. (2011) reported that ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells, highlighting its potential as an anti-cancer agent (Li et al., 2011).
Kidney Protection
Research by Lee and Kang (2017) showed that this compound has a protective effect against anticancer drug-induced apoptosis in kidney cells, indicating its potential for kidney protection during cancer treatment (Lee & Kang, 2017).
Dermatitis and Psoriasis Treatment
Shin et al. (2006) found that this compound can reduce swelling and inflammatory markers in a mouse model of chronic dermatitis, suggesting its use in treating chronic skin conditions like psoriasis (Shin et al., 2006).
Cardiovascular Health
Ginsenoside Rh2 has been linked to cardiovascular health benefits. Kim (2014) reviewed the effects of various ginsenosides, including Rh2, on cardiovascular diseases, indicating their potential in managing heart diseases and improving cardiovascular function (Kim, 2014).
Mechanism of Action
Target of Action
Ginsenoside Rh3, a rare ginsenoside extracted from Panax notoginseng, has been found to target the Extracellular Signal-Regulated Kinase (ERK) . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, ERK, to inhibit lung cancer metastasis . It has also been found to enhance the sensitivity of hepatocellular carcinoma cells to regorafenib-induced anticancer effects by promoting apoptosis . This suggests that this compound can modulate the activity of ERK, thereby influencing cell proliferation and metastasis .
Biochemical Pathways
The major biochemical pathways affected by this compound involve the ERK pathway and the JAK/STAT3 signaling pathway . By targeting ERK, this compound can inhibit lung cancer metastasis . Additionally, it has been found to inhibit the JAK/STAT3 signaling pathway, thereby increasing the susceptibility of cancer cells to regorafenib-induced death .
Pharmacokinetics
They are also quickly cleared from the body . These properties may impact the bioavailability and efficacy of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell proliferation and metastasis . It has been found to significantly inhibit lung cancer metastasis both in vivo and in vitro . Additionally, it enhances the sensitivity of hepatocellular carcinoma cells to regorafenib-induced anticancer effects by promoting apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Furthermore, the compound’s action can also be influenced by the presence of other compounds, as seen in its enhanced effect when combined with regorafenib in treating hepatocellular carcinoma .
Safety and Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11-/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLXREOMFNVWOH-YAGNRYSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317008 | |
Record name | Ginsenoside Rh3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105558-26-7 | |
Record name | Ginsenoside Rh3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105558-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rh3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105558267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rh3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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